(R)-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol
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Overview
Description
®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and an aminobut-3-en-1-yl side chain attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and ®-1-aminobut-3-en-1-ol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure ®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R)-1-Aminobut-3-en-1-yl]-6-bromophenol
- 3-[(1R)-1-Aminobut-3-en-1-yl]-2-methoxybenzonitrile
- 5-[(1R)-1-Aminobut-3-en-1-yl]-2-methoxybenzonitrile
Uniqueness
®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol is unique due to its specific structural features, such as the position of the methoxy group and the configuration of the aminobut-3-en-1-yl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[(1R)-1-aminobut-3-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h3,5-7,9,13H,1,4,12H2,2H3/t9-/m1/s1 |
InChI Key |
QYWAPDLLCWJFHA-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CC=C)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC=C)N)O |
Origin of Product |
United States |
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